Soladulcidine

Description

Structure

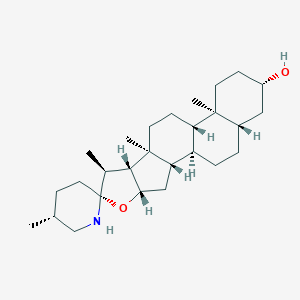

3D Structure

Properties

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16-,17+,18+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNPYHXGMWJBLV-MFRNJXNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-98-8 |

Source

|

| Record name | Megacarpidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Soladulcidine: A Technical Guide to its Physicochemical Properties for Researchers

Introduction

Soladulcidine, a steroidal alkaloid predominantly found in plants of the Solanum genus, such as Solanum dulcamara, has garnered significant interest within the scientific community.[1] As a member of the spirosolan class of alkaloids, its intricate molecular architecture serves as a foundation for a diverse range of biological activities, making it a compelling subject for pharmacological and medicinal chemistry research. This technical guide provides an in-depth exploration of the physical and chemical properties of Soladulcidine, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. Understanding these fundamental characteristics is paramount for designing robust experimental protocols, interpreting analytical data, and ultimately unlocking the full therapeutic potential of this natural product.

Physicochemical Characteristics of Soladulcidine

The inherent properties of a molecule dictate its behavior in biological and chemical systems. A thorough understanding of Soladulcidine's physicochemical profile is therefore essential for its extraction, purification, formulation, and mechanistic studies.

Core Molecular and Physical Properties

Soladulcidine is a complex steroidal molecule with the chemical formula C₂₇H₄₅NO₂.[2] Its structure features a saturated steroid backbone, distinguishing it from related unsaturated alkaloids.[2] This saturation is a key determinant of its three-dimensional conformation and, consequently, its biological activity.

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₅NO₂ | PubChem[2] |

| Molecular Weight | 415.7 g/mol | PubChem[2] |

| Melting Point | 209-211 °C | ChemBK[3] |

| Appearance | Colorless crystals | Inferred from general properties of alkaloids[4] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| XLogP3-AA (Lipophilicity) | 6.2 | PubChem[2] |

Solubility Profile

Spectroscopic and Spectrometric Characterization

The structural elucidation and identification of Soladulcidine rely heavily on modern analytical techniques. The following sections detail the expected spectroscopic and spectrometric fingerprints of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of Soladulcidine. While a specific spectrum for Soladulcidine is not publicly available, the expected chemical shifts can be inferred from the analysis of closely related steroidal alkaloids.[7]

-

¹H NMR: The proton NMR spectrum would be complex, with numerous signals in the aliphatic region (δ 0.5-2.5 ppm) corresponding to the steroidal backbone. Key signals would include those for the methyl groups, protons adjacent to the hydroxyl group, and protons on the carbons alpha to the nitrogen atom in the piperidine ring.

-

¹³C NMR: The carbon NMR spectrum would display 27 distinct signals. Characteristic signals would include those for the carbons of the steroid nucleus, the spiroketal carbon, and the carbons of the piperidine ring. The chemical shifts of carbons attached to the oxygen and nitrogen atoms would be particularly informative for structural confirmation.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in Soladulcidine. The spectrum is expected to show characteristic absorption bands for:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

N-H stretching: A weaker band in the same region, around 3300-3500 cm⁻¹, corresponding to the secondary amine in the piperidine ring.

-

C-H stretching: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, characteristic of the numerous C-H bonds in the steroid backbone.

-

C-O stretching: A band in the 1000-1200 cm⁻¹ region.

-

C-N stretching: A band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of Soladulcidine, aiding in its identification.

-

Molecular Ion: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (415.7).

-

Fragmentation Pattern: The fragmentation of steroidal alkaloids is complex but can provide significant structural information.[1][8][9] Common fragmentation pathways involve the cleavage of the bonds in the steroid rings and the loss of the side chain. The specific fragmentation pattern of Soladulcidine would be influenced by the positions of the hydroxyl and amino groups, which can direct bond cleavages.

Chemical Reactivity and Stability

The chemical reactivity of Soladulcidine is primarily governed by its key functional groups: a secondary alcohol and a tertiary amine integrated into a spiro-aminoacetal system.

-

Reactions of the Hydroxyl Group: The secondary hydroxyl group can undergo typical alcohol reactions such as esterification and oxidation.

-

Reactions of the Amino Group: The tertiary amine is basic and can react with acids to form salts.

-

Stability: Soladulcidine, like many complex organic molecules, is susceptible to degradation under harsh conditions such as strong acids, bases, high temperatures, and exposure to UV light.[10][11] Hydrolysis and oxidation are potential degradation pathways that could affect its stability.[10][11] Proper storage in a cool, dark, and dry place is recommended to maintain its integrity.

Experimental Protocol: Extraction and Isolation of Soladulcidine from Plant Material

The following is a generalized protocol for the extraction and isolation of Soladulcidine from Solanum species, based on established methods for related steroidal alkaloids.[12][13][14][15] This protocol should be optimized based on the specific plant material and available laboratory equipment.

Objective: To extract and isolate Soladulcidine from dried and powdered plant material.

Materials:

-

Dried and powdered plant material (e.g., leaves, stems, or roots of Solanum dulcamara)

-

Methanol

-

Hydrochloric acid (HCl), 2% (v/v)

-

Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution

-

Chloroform or Dichloromethane

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Appropriate solvents for column chromatography (e.g., chloroform-methanol gradients)

-

Rotary evaporator

-

pH meter or pH paper

-

Standard laboratory glassware and equipment

Methodology:

-

Extraction: a. Macerate the dried plant powder with methanol at room temperature for 24-48 hours with occasional stirring. b. Filter the extract and repeat the extraction process with fresh methanol twice more to ensure exhaustive extraction. c. Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning: a. Dissolve the crude extract in 2% aqueous HCl. This will protonate the basic alkaloids, making them soluble in the aqueous acidic solution. b. Filter the acidic solution to remove any non-alkaloidal, acid-insoluble material. c. Wash the acidic solution with chloroform or dichloromethane to remove neutral and acidic compounds. Discard the organic layer. d. Make the aqueous acidic solution alkaline (pH 9-10) by the slow addition of ammonium hydroxide or sodium hydroxide solution. This will deprotonate the alkaloid salts, causing the free base alkaloids to precipitate. e. Extract the alkaline solution multiple times with chloroform or dichloromethane. f. Combine the organic extracts.

-

Purification: a. Dry the combined organic extract over anhydrous sodium sulfate and filter. b. Concentrate the dried organic extract under reduced pressure to obtain a crude alkaloid mixture. c. Subject the crude alkaloid mixture to column chromatography on silica gel. d. Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol. e. Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing Soladulcidine. f. Combine the pure fractions and evaporate the solvent to yield isolated Soladulcidine.

-

Characterization: a. Confirm the identity and purity of the isolated Soladulcidine using spectroscopic methods (NMR, IR, MS) and by determining its melting point.

Visualizing the Extraction Workflow

The following diagram illustrates the key stages of the Soladulcidine extraction and isolation process.

Caption: A flowchart of the Soladulcidine extraction and isolation process.

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties of Soladulcidine. The data and protocols presented herein are intended to serve as a valuable resource for scientists working with this intriguing steroidal alkaloid. A solid understanding of its fundamental characteristics is the cornerstone of innovative research and development, paving the way for the potential discovery of new therapeutic applications for Soladulcidine and its derivatives.

References

-

Soladulcidine | C27H45NO2 | CID 255997 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

- Zha, X. M., Zhang, F. R., Shan, J. Q., et al. (2010). Synthesis and in vitro antitumor activities of novel soladulcidine derivatives. Journal of China Pharmaceutical University, 41(6), 493-498.

-

Soladulcidine - ChemBK. (n.d.). Retrieved January 15, 2026, from [Link]

- Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry. (2010). Journal of Mass Spectrometry, 45(9), 1019-1025.

- Short-chain dehydrogenase/reductase governs steroidal specialized metabolites structural diversity and toxicity in the genus Solanum. (2018). Proceedings of the National Academy of Sciences, 115(23), E5474-E5483.

- Puri, R., Wong, T. C., & Puri, R. K. (1994). 1H- and 13C-nmr assignments and structural determination of a novel glycoalkaloid from Solanum platanifolium.

- Snape, T. J., Astles, A. M., & Davies, J. (2010).

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved January 15, 2026, from [Link]

- Jastrzebska, I., & Morzycki, J. W. (2017). Some observations on solasodine reactivity. Steroids, 127, 13-17.

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Retrieved January 15, 2026, from [Link]

- Chemical Stability of Drugs. (n.d.). IIP Series.

- Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific

- Rönsch, H., & Schreiber, K. (1965). [15-Alpha-hydroxy-soladulcidine and 15-alpha-hydroxy-tomatidine, 2 new steroid alkaloids from Solanum dulcamara L]. Tetrahedron Letters, (24), 1947-1952.

- Solanidine. (2022). Cayman Chemical.

- Weissenberg, M. (2001).

- 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012). Molecules, 17(12), 14631-14666.

- Chemical Stability of Drugs. (n.d.). RSquareL.

- Weissenberg, M. (2001).

- Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. (2022).

- Kocanci, P., Nigdelioglu Dolanbay, S., & Aslim, B. (2022).

- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul

- Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. (2021). Environmental Science and Pollution Research, 28(35), 48197-48207.

- Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. (2024). Molecules, 29(9), 2056.

- Phytochemical Analysis by FTIR of Zanthoxylum Acanthopodium, DC Fruit Ethanol Extract, N-hexan, Ethyl Acetate and Water Fraction. (2021). Pharmacognosy Journal, 13(5).

- Photochemical Stability of 4'-azido-2'-deoxy-2'-methylcytidine Hydrochloride: Structural Elucidation of Major Degradation Products by LC-MS and NMR Analysis. (2012). Journal of Pharmaceutical and Biomedical Analysis, 70, 231-244.

- FT-IR spectrum of a pure alkaloid and the alkaloids adsorbed on the MS surface. (n.d.).

- Discrimination of Solanaceae taxa and quantification of scopolamine and hyoscyamine by ATR-FTIR spectroscopy. (2014). Planta Medica, 80(17), 1488-1495.

- FT-IR data of alkaloid isolate. (n.d.).

- FTIR Spectrum, Phytochemical Assessment and Biological Properties of Solanum Surrattense. (2021).

- Soladulcidine. (n.d.). PubChem.

- Alkaloid Salt Aqueous Solution -Turned Alkaline. (n.d.). TSI Journals.

- Gaši, K., et al. (1988). The synthesis and reactivity of solanidine type steroidal alkaloids.

- Solubility D

Sources

- 1. Elucidation of the mass fragmentation pathways of potato glycoalkaloids and aglycons using Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Short-chain dehydrogenase/reductase governs steroidal specialized metabolites structural diversity and toxicity in the genus Solanum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tsijournals.com [tsijournals.com]

- 5. Alkaloids [m.chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 1H- and 13C-nmr assignments and structural determination of a novel glycoalkaloid from Solanum platanifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 11. iipseries.org [iipseries.org]

- 12. Isolation of solasodine and other steroidal alkaloids and sapogenins by direct hydrolysis-extraction of Solanum plants or glycosides therefrom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. dergipark.org.tr [dergipark.org.tr]

The Biosynthesis of Soladulcidine in Solanum Species: A Technical Guide for Researchers

Abstract

Soladulcidine, a saturated steroidal alkaloid aglycone found in various Solanum species, notably Solanum dulcamara, serves as a key precursor to bioactive steroidal glycoalkaloids (SGAs) with potential pharmaceutical applications. Understanding its biosynthetic pathway is crucial for the metabolic engineering of high-value SGAs and for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the soladulcidine biosynthesis pathway, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms. Furthermore, it offers field-proven experimental protocols for studying this pathway, including gene function analysis and metabolite quantification, to empower researchers in the fields of natural product chemistry, drug development, and plant biotechnology.

Introduction: The Significance of Soladulcidine

Steroidal glycoalkaloids (SGAs) are a diverse class of nitrogen-containing secondary metabolites characteristic of the Solanum genus. These compounds play a crucial role in plant defense against pathogens and herbivores.[1] Beyond their ecological significance, SGAs have garnered considerable interest from the pharmaceutical industry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][2]

Soladulcidine is a C27 saturated steroidal alkaloid that serves as the aglycone core for several bioactive SGAs, such as soladulcine A and β-soladulcine.[3] Its unique saturated steroidal backbone distinguishes it from more common unsaturated SGAs like solasodine and tomatidine. The biosynthesis of soladulcidine represents a key branching point in the broader SGA metabolic network, making it a focal point for research aimed at harnessing the chemical diversity of these natural products. This guide will elucidate the intricate enzymatic machinery responsible for the synthesis of soladulcidine, providing a foundational understanding for its targeted production and derivatization.

The Soladulcidine Biosynthetic Pathway: From Cholesterol to a Saturated Aglycone

The biosynthesis of soladulcidine is a multi-step process that originates from the common plant sterol, cholesterol. The pathway can be broadly divided into two major phases: the formation of the unsaturated precursor, solasodine, and its subsequent conversion to the saturated aglycone, soladulcidine. The final step involves the glycosylation of soladulcidine to yield various SGAs.

The Upstream Pathway: Synthesis of the Unsaturated Precursor, Solasodine

The initial steps of SGA biosynthesis, leading to the formation of unsaturated aglycones, are orchestrated by a suite of enzymes known as the GLYCOALKALOID METABOLISM (GAME) enzymes. This pathway begins with cholesterol and involves a series of hydroxylation, oxidation, and transamination reactions to form the characteristic nitrogen-containing steroidal skeleton. While a detailed exploration of the entire SGA pathway is beyond the scope of this guide, it is essential to recognize that solasodine, the direct precursor to soladulcidine, is a product of this intricate enzymatic cascade.

The Key Conversion: Saturation of Solasodine by a GAME25 Homolog

The pivotal step in soladulcidine biosynthesis is the conversion of the unsaturated aglycone solasodine to the saturated soladulcidine. This reaction involves the reduction of the C5-C6 double bond in the solasodine molecule. Compelling evidence suggests that this conversion is catalyzed by a homolog of the GAME25 enzyme.[3][4]

The GAME25 enzyme, characterized as a 3β-hydroxysteroid dehydrogenase/Δ5,4 isomerase, plays a crucial role in determining the structural diversity of SGAs in Solanum species.[3] While initially identified and characterized in tomato and potato, it is highly probable that a functional homolog of GAME25 is present in Solanum dulcamara and other species that produce saturated SGAs derived from solasodine.[3][4] The proposed mechanism involves a three-step reaction sequence for the conversion of solasodine to soladulcidine, mediated by the GAME25 enzyme.[3]

Caption: Biosynthetic pathway of soladulcidine in Solanum species.

The Final Decoration: Glycosylation of Soladulcidine

Following its synthesis, the soladulcidine aglycone undergoes glycosylation to form various bioactive SGAs. This process is catalyzed by a family of enzymes known as UDP-glycosyltransferases (UGTs) . UGTs transfer sugar moieties from an activated sugar donor, such as UDP-glucose, to the hydroxyl group of the aglycone. In the case of soladulcidine, glycosylation leads to the formation of compounds like soladulcine A and β-soladulcine .[3] The specific UGTs responsible for the glycosylation of soladulcidine in Solanum dulcamara are yet to be fully characterized, representing an active area of research.

Experimental Methodologies for Studying Soladulcidine Biosynthesis

Elucidating the soladulcidine biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. This section provides an overview of key experimental protocols that are instrumental in this research.

Functional Gene Analysis using Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful reverse genetics tool for rapidly assessing gene function in plants.[5][6][7] By silencing the expression of a candidate gene, researchers can observe the resulting phenotypic and metabolic changes, thereby inferring the gene's role in a specific pathway.

Protocol: VIGS in Solanum species (adapted for S. dulcamara)

-

Vector Construction:

-

Amplify a 200-400 bp fragment of the target gene (e.g., the putative S. dulcamara GAME25 homolog) using PCR.

-

Clone the fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

-

Transform the resulting construct into Agrobacterium tumefaciens strain GV3101.

-

-

Plant Inoculation:

-

Grow S. dulcamara seedlings for 2-3 weeks under controlled conditions.

-

Prepare overnight cultures of A. tumefaciens carrying pTRV1 and the pTRV2 construct.

-

Resuspend the bacterial cells in infiltration buffer (10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to an OD₆₀₀ of 1.0 for each strain.

-

Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio.

-

Infiltrate the bacterial suspension into the abaxial side of the cotyledons or first true leaves of the seedlings using a needleless syringe.

-

-

Analysis:

-

Grow the infiltrated plants for 2-4 weeks.

-

Monitor for silencing phenotypes (e.g., using a phytoene desaturase (PDS) silencing control which results in photobleaching).

-

Harvest leaf or other relevant tissues from silenced and control plants.

-

Analyze the metabolome for changes in solasodine, soladulcidine, and its glycoside levels using LC-MS/MS (see section 3.3).

-

Confirm the downregulation of the target gene expression using qRT-PCR.

-

Caption: Workflow for Virus-Induced Gene Silencing (VIGS).

Heterologous Expression and Enzyme Characterization

To definitively determine the function of a candidate enzyme, it is essential to express and purify the recombinant protein and perform in vitro enzyme assays. Escherichia coli and Nicotiana benthamiana are commonly used heterologous expression systems for plant enzymes.[8][9]

Protocol: Heterologous Expression of a Putative GAME25 Homolog in E. coli

-

Gene Cloning and Expression:

-

Synthesize the codon-optimized full-length coding sequence of the candidate gene.

-

Clone the gene into a suitable E. coli expression vector with an affinity tag (e.g., His-tag).

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

-

Protein Expression and Purification:

-

Grow the transformed E. coli cells in LB medium to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein production.

-

Harvest the cells by centrifugation and lyse them using sonication or a French press.

-

Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).[8]

-

Assess the purity and concentration of the purified protein using SDS-PAGE and a protein assay (e.g., Bradford).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the substrate (solasodine), and necessary cofactors (e.g., NADPH or NADH).

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the reaction products by LC-MS/MS to detect the formation of soladulcidine.

-

Quantitative Analysis of Soladulcidine and its Precursors by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the quantification of secondary metabolites in complex plant extracts.[10][11][12]

Protocol: LC-MS/MS Analysis of Soladulcidine and Related Alkaloids

-

Sample Preparation:

-

Freeze-dry and grind plant tissue to a fine powder.

-

Extract a known amount of the powdered tissue with an appropriate solvent (e.g., 80% methanol with 0.1% formic acid).

-

Vortex and sonicate the mixture, then centrifuge to pellet the debris.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

LC-MS/MS Conditions:

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Quantification: Use Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion (the molecular ion of the analyte) and one or more specific product ions generated by collision-induced dissociation.

-

-

Data Analysis:

-

Develop a calibration curve using authentic standards of solasodine and, if available, soladulcidine.

-

Quantify the analytes in the plant extracts by comparing their peak areas to the calibration curve.

-

Quantitative Data: Solasodine Content in Solanum Species

The concentration of solasodine, the direct precursor to soladulcidine, can vary significantly among different Solanum species. The following table presents a summary of solasodine content in the fruits of several wild Solanum species, providing a valuable reference for researchers selecting plant material for soladulcidine biosynthesis studies.

| Solanum Species | Solasodine Content (mg/g dry weight) |

| S. sisymbrifolium | 0.494 |

| S. nigrum | 0.472 |

| S. vellosum | 0.465 |

| S. surattense | 0.446 |

| S. verbascifolium | 0.416 |

| S. torvum | 0.396 |

| S. diphyllum | 0.356 |

| S. incanum | 0.341 |

| Data adapted from Chaudhary et al., 2019.[13] |

Conclusion and Future Perspectives

The biosynthesis of soladulcidine in Solanum species represents a fascinating example of the enzymatic diversification that leads to the vast chemical space of plant secondary metabolites. The identification of a GAME25 homolog as the key enzyme in the conversion of solasodine to soladulcidine has been a significant breakthrough. However, several avenues for future research remain. The definitive characterization of the S. dulcamara GAME25 homolog and the specific UGTs responsible for soladulcidine glycosylation will provide a more complete picture of this pathway. Furthermore, elucidating the transcriptional regulation of these biosynthetic genes will be crucial for developing effective metabolic engineering strategies. The protocols and information presented in this guide provide a solid foundation for researchers to further unravel the complexities of soladulcidine biosynthesis and unlock its potential for the development of novel pharmaceuticals and other valuable bioproducts.

References

-

Sonawane, P. D., et al. (2018). Short-chain dehydrogenase/reductase governs steroidal specialized metabolites structural diversity and toxicity in the genus Solanum. Proceedings of the National Academy of Sciences, 115(22), E5124-E5133. [Link]

-

Barleben, L., et al. (2005). Heterologous expression, purification, crystallization and preliminary X-ray analysis of raucaffricine glucosidase, a plant enzyme specifically involved in Rauvolfia alkaloid biosynthesis. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 61(Pt 11), 976–978. [Link]

-

Pauli, H. H., & Kutchan, T. M. (1996). Heterologous Expression of Alkaloid Biosynthetic Genes--A Review. Journal of Plant Physiology, 149(3-4), 437-444. [Link]

-

LeBlanc, Z., et al. (2022). Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host. Frontiers in Plant Science, 13, 895353. [Link]

-

Ponsam, P., & Kumar, S. (2010). High Performance Liquid Chromatographic Determination of Solasodine in Solanum Species. E-Journal of Chemistry, 7(4), 1253-1258. [Link]

-

Boccia, F., et al. (2025). Enzymatic twists evolved stereo-divergent alkaloids in the Solanaceae family. bioRxiv. [Link]

-

Sonawane, P. D., et al. (2018). Overexpression of tomato GAME25 results in accumulation of new saturated and unsaturated steroidal glycoalkaloids. ResearchGate. [Link]

-

Brigneti, G., et al. (2004). Virus-induced gene silencing in Solanum species. The Plant Journal, 39(2), 264-272. [Link]

-

Talukdar, A., et al. (2016). Solasodine: A Perspective on their roles in Health and Disease. MedCrave Online Journal of Biology and Medicine, 1(1), 1-5. [Link]

-

Jain, R., et al. (2017). UPLC-ESI-MS/MS and HPTLC Method for Quantitative Estimation of Cytotoxic Glycosides and Aglycone in Bioactivity Guided Fractions of Solanum nigrum L. Frontiers in Pharmacology, 8, 491. [Link]

-

Chaudhary, M. K., et al. (2019). Quantitative estimation of steroidal drug solasodine in wild species of Solanum by reversed- phase HPLC method. Journal of Pharmacognosy and Phytochemistry, 8(3), 3633-3638. [Link]

-

Kumar, D., et al. (2024). Development of Virus-Induced Gene Silencing (VIGS) and CRISPR/Cas9-mediated Genome Editing Approaches for Gene Function Studies. Dinesh Kumar Lab. [Link]

-

Shanker, K., et al. (2008). Liquid chromatography-mass spectrometry-based quantification of steroidal glycoalkaloids from Solanum xanthocarpum and effect of different extraction methods on their content. Journal of Chromatography A, 1208(1-2), 141-146. [Link]

-

B-Béres, V., et al. (2022). A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry, 414(28), 8107-8124. [Link]

-

Borah, A., et al. (2016). Solanum Alkaloids and their Pharmaceutical Roles: A Review. MedCrave Online Journal of Biology and Medicine, 1(1), 1-6. [Link]

-

Sato, F., et al. (2021). Plant Alkaloid Engineering. Scribd. [Link]

-

Cingolani, M., et al. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Molecules, 28(3), 1435. [Link]

-

Ntalli, N., et al. (2022). High-Performance Liquid Chromatography–Mass Spectrometry Analysis of Glycoalkaloids from Underexploited Solanum Species and Their Acetylcholinesterase Inhibition Activity. Plants, 11(3), 254. [Link]

-

Unver, T., & Budak, H. (2009). Virus-Induced Gene Silencing, a Post Transcriptional Gene Silencing Method. International Journal of Plant Genomics, 2009, 198680. [Link]

-

Chaudhary, M. K., et al. (2021). Phytochemical analysis and simultaneous quantification of solasodine and diosgenin content in different parts of Solanum xanthocarpum Schrad. & Wendl. by a validated high-performance thin-layer chromatography method. Journal of Planar Chromatography – Modern TLC, 34(2), 95-102. [Link]

-

Kruk, J., et al. (2023). Solanum dulcamara L. Berries: A Convenient Model System to Study Redox Processes in Relation to Fruit Ripening. Antioxidants, 12(2), 384. [Link]

-

van der Schoot, H., et al. (2014). Genomic analysis of the native European Solanum species, S. dulcamara. BMC Genomics, 15, 24. [Link]

-

Senthil-Kumar, M., et al. (2014). VIGS-Mediated Forward Genetics Screening for Gene Identification. JoVE (Journal of Visualized Experiments), (84), e51033. [Link]

-

Brigneti, G., et al. (2004). Virus-induced gene silencing in Solanum species. ResearchGate. [Link]

Sources

- 1. Solanum Alkaloids and their Pharmaceutical Roles: A Review - MedCrave online [medcraveonline.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Short-chain dehydrogenase/reductase governs steroidal specialized metabolites structural diversity and toxicity in the genus Solanum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Virus-induced gene silencing in Solanum species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Virus-Induced Gene Silencing, a Post Transcriptional Gene Silencing Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Heterologous expression, purification, crystallization and preliminary X-ray analysis of raucaffricine glucosidase, a plant enzyme specifically involved in Rauvolfia alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]

- 10. Frontiers | UPLC-ESI-MS/MS and HPTLC Method for Quantitative Estimation of Cytotoxic Glycosides and Aglycone in Bioactivity Guided Fractions of Solanum nigrum L. [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phytojournal.com [phytojournal.com]

The Core Mechanism of Soladulcidine: A Technical Guide for Researchers

Abstract

Soladulcidine, a steroidal alkaloid predominantly found in plants of the Solanum genus, has emerged as a molecule of significant interest in oncological and pharmacological research.[1] This technical guide provides a comprehensive overview of the current understanding of Soladulcidine's mechanism of action, with a focus on its anti-proliferative and pro-apoptotic effects on cancer cells. While direct molecular targets of Soladulcidine are still under active investigation, this guide synthesizes existing evidence, including insights from the closely related and well-studied steroidal alkaloid, Solasodine, to propose a detailed mechanistic framework. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of Soladulcidine.

Introduction: The Therapeutic Promise of a Natural Alkaloid

Soladulcidine is a naturally occurring steroidal alkaloid that has demonstrated notable biological activities, particularly in the realm of cancer research.[1] Its potential as an anti-tumor agent has been highlighted by its ability to inhibit the proliferation of various cancer cell lines.[1] The scientific community's interest in Soladulcidine stems from its potential to serve as a lead compound for the development of novel anticancer therapeutics.[1][2] Understanding its core mechanism of action is paramount to unlocking its full therapeutic potential and guiding future drug development efforts.

Anti-Proliferative Activity and Cytotoxicity

Soladulcidine exhibits significant anti-proliferative effects against a range of cancer cell lines. This activity is a cornerstone of its potential as an anticancer agent. The cytotoxicity of Soladulcidine has been quantified in various studies, with its half-maximal inhibitory concentration (IC50) values determined for several cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| PC-3 | Prostate Cancer | Not explicitly stated for Soladulcidine, but a derivative showed an IC50 of 4.8 ± 0.9 µM. | [3] |

| HT-29 | Human Colorectal Adenocarcinoma | Significant cytotoxic effect observed. | |

| MG-63 | Osteosarcoma | Significant cytotoxic effect observed. |

Note: While specific IC50 values for Soladulcidine are not always available in the reviewed literature, studies on its derivatives and related compounds like Solasodine demonstrate potent cytotoxic effects in the low micromolar range. Further research is needed to establish a comprehensive profile of Soladulcidine's IC50 values across a wider panel of cancer cell lines.

The Pro-Apoptotic Mechanism of Soladulcidine

A key aspect of Soladulcidine's anti-cancer activity is its ability to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells without inducing an inflammatory response. The apoptotic cascade initiated by Soladulcidine is believed to involve the intrinsic mitochondrial pathway, a common mechanism for many chemotherapeutic agents.

Modulation of the Bcl-2 Family Proteins

The Bcl-2 family of proteins plays a critical role in regulating the mitochondrial apoptotic pathway. This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these opposing factions determines the cell's fate. While direct studies on Soladulcidine are limited, research on the structurally similar alkaloid Solasodine has shown that it can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.

Activation of the Caspase Cascade

The release of cytochrome c is a critical event that triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Cytochrome c, in the presence of Apaf-1 and dATP, forms a complex called the apoptosome, which activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. Studies on related Solanum alkaloids have demonstrated the activation of caspase-3 and caspase-9, supporting the involvement of this cascade in their apoptotic mechanism.

Figure 1: Proposed intrinsic apoptotic pathway induced by Soladulcidine.

Inhibition of Pro-Survival Signaling: The PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway that is often hyperactivated in cancer, promoting cell growth, proliferation, and resistance to apoptosis. While direct evidence for Soladulcidine is still emerging, studies on Solasodine have demonstrated its ability to inhibit this pathway.[4]

Inhibition of the PI3K/Akt pathway by Solasodine has been shown to occur through the downregulation of the phosphorylated forms of PI3K and Akt.[4] This deactivation prevents the downstream signaling cascade that would normally promote cell survival. A key downstream target of Akt is Glycogen Synthase Kinase 3 beta (GSK-3β). By inhibiting Akt, Solasodine prevents the phosphorylation and inactivation of GSK-3β, leading to the degradation of β-catenin, a key player in cell proliferation.[4]

Sources

- 1. Inhibition of Cyclin E–Cyclin-Dependent Kinase 2 Complex Formation and Activity Is Associated with Cell Cycle Arrest and Withdrawal in Oligodendrocyte Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. balsai.ca [balsai.ca]

- 4. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Profile of Soladulcidine and Its Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Soladulcidine, a steroidal alkaloid found in plants of the Solanum genus, has emerged as a molecule of significant pharmacological interest.[1] Structurally classified as a spirosolane-type alkaloid, it serves as a compelling scaffold for medicinal chemistry, particularly in the development of novel anticancer agents.[2][3] This guide provides a comprehensive technical overview of the pharmacological profile of soladulcidine, detailing its primary anticancer activities, the underlying molecular mechanisms, and the structure-activity relationships (SAR) established through the synthesis and evaluation of its derivatives. We further present detailed, field-proven experimental protocols for assessing its biological activities, aiming to equip researchers with the practical knowledge required to explore its therapeutic potential.

Introduction: The Chemical and Biological Landscape of Soladulcidine

Soladulcidine is a naturally occurring steroidal alkaloid predominantly isolated from Solanum dulcamara L.[1][4] As a member of the Solanum alkaloids, its biosynthesis originates from cholesterol, with a nitrogen atom integrated late in the pathway.[1][5] Structurally, it is a saturated aglycone, often formed from the unsaturated precursor solasodine, and is characterized by a 1-oxa-6-azaspiro[6][7]decane ring system (rings E and F).[2][5] This complex architecture has positioned soladulcidine and its parent compounds as valuable starting materials for the synthesis of steroidal drugs.[8][9] While the broader class of Solanum alkaloids exhibits a wide spectrum of biological activities—including anti-inflammatory, antimicrobial, and analgesic properties—the primary focus of research on soladulcidine has been its potent antiproliferative effects.[10][11][12]

Biosynthesis and Chemical Classification

The biosynthesis of soladulcidine is intrinsically linked to the broader pathway of steroidal glycoalkaloid (SGA) metabolism in Solanum species.[5] Cholesterol serves as the initial precursor.[5] A key enzymatic step involves the conversion of the unsaturated aglycone solasodine into the saturated soladulcidine, a reaction mediated by enzymes like GLYCOALKALOID METABOLISM25 (GAME25), a short-chain dehydrogenase/reductase.[5] This saturation at the C-5,6 position is a critical structural distinction that influences the molecule's biological activity and toxicity profile.[5]

Caption: Simplified biosynthetic pathway from cholesterol to soladulcidine.

Core Pharmacological Activity: Anticancer Properties

The most extensively documented pharmacological activity of soladulcidine and its derivatives is their ability to inhibit the proliferation of cancer cells.[4][10] This effect has been most notably demonstrated against prostate cancer, with promising activity also suggested for other cancer types.[1][13]

Antiproliferative Effects on Prostate Cancer

In vitro studies have consistently shown that soladulcidine exhibits antiproliferative effects against the human prostate cancer cell line (PC-3).[10][13] This foundational activity has prompted further investigation into synthetic derivatives to enhance potency. A key study involved the synthesis of ten soladulcidine derivatives through modifications at three primary sites: the C-3-hydroxy group, the NH group of the F ring, and through the opening of the E ring.[4] The evaluation of these compounds against the PC-3 cell line revealed that specific structural modifications could dramatically improve cytotoxic efficacy.[4]

One derivative, designated as compound 19 in the series, demonstrated the most potent inhibitory effect, with a half-maximal inhibitory concentration (IC₅₀) of 4.8 µmol/L.[4][13] This represented a significant enhancement of activity compared to the parent compound, highlighting the value of soladulcidine as a lead structure for anticancer drug development.[1]

| Compound | Modification Site(s) | Target Cell Line | IC₅₀ (µmol/L) | Reference |

| Soladulcidine | Parent Compound | PC-3 | >10 (Implied) | [4] |

| Compound 19 | Derivative | PC-3 | 4.8 ± 0.9 | [4][13] |

| 12-oxosoladulcidine | C-12 oxidation | - | (Anticipated Potent Activity) | [7] |

Table 1: In Vitro Antiproliferative Activity of Soladulcidine and a Key Derivative.

Other Potential Pharmacological Activities

While anticancer research dominates the literature on soladulcidine, related steroidal alkaloids from the Solanum genus exhibit a broader range of effects, suggesting additional avenues for investigation.

-

Anti-inflammatory Effects: Steroidal alkaloids from Solanum lyratum have been shown to inhibit the TLR4/MyD88/NF-κB signaling pathway, a key cascade in inflammation.[14] Specifically, the related aglycone solasodine has demonstrated dose-dependent anti-inflammatory activity in carrageenan-induced rat paw edema models, suggesting it inhibits cyclooxygenase and 5-lipoxygenase pathways.[15] Given the structural similarity, soladulcidine may possess similar anti-inflammatory properties that warrant investigation.

-

CNS Depressant Activity: Solasodine has also been shown to have anticonvulsant and CNS depressant activities, potentiating thiopental-induced sleep in rodent models.[16] This indicates a potential for spirosolane alkaloids to modulate central nervous system pathways.

Mechanism of Action in Cancer

The anticancer effects of Solanum alkaloids, including soladulcidine, are not merely cytotoxic but are orchestrated through the modulation of critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.[10][11] While the precise mechanism for soladulcidine is still being fully elucidated, research on the broader class of steroidal alkaloids points to several key molecular targets.

These compounds can interact with pathways such as PI3K/Akt and JNK, which are central regulators of cell fate.[10][13] Inhibition of the pro-survival PI3K/Akt pathway is a common mechanism for inducing apoptosis in cancer cells.[13] Furthermore, these alkaloids can modulate the expression of key apoptotic proteins, such as decreasing the levels of anti-apoptotic Bcl-2 and increasing the levels of pro-apoptotic Bax, ultimately leading to the activation of caspases and programmed cell death.[11] There is also evidence that they can inhibit matrix metalloproteinases (MMPs), enzymes crucial for tumor invasion and metastasis.[13]

Caption: Proposed mechanism of action for Solanum alkaloids in cancer cells.

Structure-Activity Relationships (SAR)

The development of potent soladulcidine derivatives underscores the importance of its chemical structure in dictating biological activity.[3][4] SAR studies provide a rational framework for designing more effective therapeutic agents.[3][17]

Key insights have been derived from modifications to the soladulcidine scaffold:

-

C-3 Position: Esterification of the C-3-hydroxy group is a common strategy for modifying steroidal alkaloids.[4] This position is crucial for interacting with cellular targets, and modifications here can significantly alter potency and pharmacokinetic properties.

-

F-Ring Nitrogen: Modification of the NH group within the F ring is another critical area for derivatization.[4] The basicity and steric hindrance around this nitrogen atom can influence binding affinity and cellular uptake.

-

E/F Ring System: The integrity and conformation of the spiro-amino ketal system (rings E and F) are vital for activity. Ring-opening modifications have been explored, leading to novel derivatives with altered pharmacological profiles.[4]

The superior activity of compound 19, with an IC₅₀ of 4.8 µmol/L, confirms that targeted chemical modifications can successfully convert a moderately active natural product into a potent lead compound for drug discovery.[4][13]

Caption: Key sites on the soladulcidine scaffold for synthetic modification.

Experimental Methodologies

To facilitate further research, this section provides detailed protocols for assessing the key pharmacological activities of soladulcidine and its derivatives. These protocols are designed to be self-validating by including necessary controls for robust and reproducible data generation.

Protocol: In Vitro Antiproliferative Activity (MTT Assay)

This colorimetric assay is a standard for initial screening of cytotoxic compounds. It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[18] The amount of formazan is directly proportional to the number of living cells.

Workflow Diagram:

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

-

Cell Seeding:

-

Culture PC-3 cells in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[18]

-

Causality: This density ensures cells are in a logarithmic growth phase during the experiment and provides a sufficient signal for detection without overcrowding.

-

-

Incubation for Attachment:

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach firmly to the plate surface.[18]

-

-

Compound Treatment:

-

Prepare a stock solution of soladulcidine (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of medium containing the respective compound concentrations.

-

Controls (Crucial for Validation):

-

Vehicle Control: Wells with cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%).

-

Untreated Control: Wells with cells in medium only.

-

Blank Control: Wells with medium only (no cells) to measure background absorbance.[19]

-

-

-

Exposure Incubation:

-

Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).[20]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this to 0.5 mg/mL in serum-free medium.

-

Remove the treatment medium from each well and add 100 µL of the MTT working solution.[18]

-

Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT.

-

-

Solubilization and Measurement:

-

Carefully aspirate the MTT solution without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the crystals.[21]

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

-

Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a classic and well-established model for evaluating the acute anti-inflammatory activity of compounds.[22] Carrageenan injection induces a localized, biphasic inflammatory response, and the reduction in paw swelling (edema) is a measure of anti-inflammatory efficacy.[15]

Detailed Steps:

-

Animals and Acclimatization:

-

Use Wistar albino rats (150-200g). House them in standard conditions with free access to food and water for at least one week to acclimatize.[15] All procedures must adhere to approved animal care guidelines.

-

-

Grouping and Dosing:

-

Divide animals into groups (n=6 per group):

-

Group I (Control): Receives the vehicle (e.g., 0.9% saline with 0.5% Tween 80).

-

Group II (Positive Control): Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg, intraperitoneally).[15]

-

Group III, IV, V (Test Groups): Receive soladulcidine at different doses (e.g., 25, 50, 100 mg/kg, intraperitoneally).[16]

-

-

Administer the respective treatments 1 hour before inducing inflammation.

-

-

Induction of Edema:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

-

Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.[15]

-

Causality: Carrageenan is a non-antigenic phlogistic agent that reliably induces inflammation, making it a standard choice for screening.

-

-

Measurement of Paw Volume:

-

Measure the paw volume (Vₜ) at regular intervals after carrageenan injection, typically at 1, 2, 3, and 4 hours.[15]

-

-

Data Analysis:

-

Calculate Edema Volume: For each animal at each time point, calculate the increase in paw volume: Edema (mL) = Vₜ - V₀.

-

Calculate Percentage Inhibition: Compare the mean edema of the treated groups to the control group at each time point.

-

% Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] x 100.

-

-

A statistically significant reduction in paw edema in the soladulcidine-treated groups compared to the control group indicates anti-inflammatory activity.

-

Future Directions and Conclusion

Soladulcidine presents a robust natural scaffold for the development of novel therapeutics. While its anticancer activity, particularly against prostate cancer, is the most well-defined, significant opportunities exist for further exploration. Future research should focus on:

-

Mechanism Deconvolution: Precisely identifying the direct molecular targets of soladulcidine and its most potent derivatives within cancer cells.

-

Broad-Spectrum Screening: Evaluating the antiproliferative activity against a wider panel of cancer cell lines to determine its spectrum of efficacy.[23]

-

Pharmacokinetic Profiling: Conducting in vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of lead derivatives.[23]

-

Exploration of Other Activities: Systematically investigating the anti-inflammatory and potential antimicrobial activities suggested by related compounds.

References

- Zha, X. M., Zhang, F. R., Shan, J. Q., et al. (2010). Synthesis and in vitro antitumor activities of novel soladulcidine derivatives. Journal of China Pharmaceutical University, 41(6), 493-498.

-

Al-Snafi, A. E. (2016). Solanum Alkaloids and their Pharmaceutical Roles: A Review. Journal of Analytical & Pharmaceutical Research, 3(6), 00075. [Link]

- Bhatt, P., et al. (2024). Therapeutic Potential of Solanum Alkaloids with Special Emphasis on Cancer: A Comprehensive Review. [Source not explicitly named, linked via NIH].

-

Zha, X., Sun, H., & Zhang, Y. (2007). Efficient synthesis of solasodine, O-acetylsolasodine, and soladulcidine as anticancer steroidal alkaloids. Chemistry & Biodiversity, 4(1), 25-31. [Link]

-

Zha, X., Hou, Y., Sun, H., & Zhang, Y. (2007). First synthesis of 12-oxosoladulcidine and its derivatives as potential antitumor steroidal alkaloids. Chemistry & Biodiversity, 4(7), 1557-64. [Link]

-

Semantic Scholar. (2015). Table 1 from Solanum Alkaloids and their Pharmaceutical Roles: A Review. Semantic Scholar. [Link]

-

Suntivich, P. D., et al. (2018). Short-chain dehydrogenase/reductase governs steroidal specialized metabolites structural diversity and toxicity in the genus Solanum. Proceedings of the National Academy of Sciences, 115(23), E5435-E5444. [Link]

-

Al-Snafi, A. E. (2016). Solanum alkaloids and their pharmaceutical roles: a review. MedCrave online. [Link]

-

Bai, Y., et al. (2022). Chemistry and bioactivities of natural steroidal alkaloids. Chinese Medicine, 17(1), 74. [Link]

-

Man, S., et al. (2021). Therapeutic value of steroidal alkaloids in cancer: Current trends and future perspectives. Medicinal Research Reviews, 41(3), 1521-1563. [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of Solasodine,O-Acetylsolasodine, and Soladulcidine as Anticancer Steroidal Alkaloids. ResearchGate. [Link]

-

Gonzalez, M., et al. (2020). Natural and Synthetic Derivatives of the Steroidal Glycoalkaloids of Solanum Genus and Biological Activity. International Online Medical Council (IOMC). [Link]

-

Zielińska, S., et al. (2022). Anticancer activity of glycoalkaloids from Solanum plants: A review. Frontiers in Pharmacology, 13, 979321. [Link]

-

Borah, P., et al. (2016). Anticonvulsant activity of solasodine isolated from Solanum sisymbriifolium fruits in rodents. Pharmaceutical Biology, 54(12), 2904-2909. [Link]

-

ResearchGate. (n.d.). of Structure-activity Relationship of Cholestane Alkaloid—Solasodine (glycoalkaloid). ResearchGate. [Link]

-

Loizzo, M. R., et al. (2022). Hidden in Plants—A Review of the Anticancer Potential of the Solanaceae Family in In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 23(15), 8655. [Link]

-

Wang, C., et al. (2020). Anti-inflammatory effects of steroidal alkaloids of Solanum lyratum Thunb. Journal of Ethnopharmacology, 258, 112896. [Link]

-

Sucha, L., & Tomsik, P. (2016). The Steroidal Glycoalkaloids from Solanaceae: Toxic Effect, Antitumour Activity and Mechanism of Action. Planta Medica, 82(5), 379-87. [Link]

-

Viegas, C., Jr., et al. (2003). Anti-inflammatory effect of Solanum lycocarpum fruits. Phytotherapy Research, 17(7), 838-40. [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

-

Pandurangan, A., et al. (2011). Anti-inflammatory activity of an alkaloid from Solanum trilobatum on acute and chronic inflammation models. Natural Product Research, 25(12), 1132-41. [Link]

-

Habash, M., et al. (2021). The Therapeutic Value of Solanum Steroidal (Glyco)Alkaloids: A 10-Year Comprehensive Review. Molecules, 26(10), 2849. [Link]

-

Zhang, R., et al. (2021). Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships. Frontiers in Pharmacology, 12, 747181. [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Dojindo. [Link]

-

Rojas-Vera, J., et al. (2024). Quantitative Structure-Activity Relationship of Alkaloids with Immunomodulatory Effects. Preprints.org. [Link]

-

Star Methods. (2025). Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. Star Methods. [Link]

-

ResearchGate. (n.d.). The Steroidal Glycoalkaloids from Solanaceae: Toxic Effect, Antitumour Activity and Mechanism of Action. ResearchGate. [Link]

-

ResearchGate. (n.d.). Isolation, elucidation, and structure–activity relationships of phytoalkaloids from Solanaceae. ResearchGate. [Link]

-

Nair, J. J., Bastida, J., & van Staden, J. (2016). In vivo Cytotoxicity Studies of Amaryllidaceae Alkaloids. Natural Product Communications, 11(1), 121-32. [Link]

-

Grinberg, M., et al. (2025). Anti-Inflammatory Effects of Solanum tuberosum L. Polysaccharide and Its Limited Gene Expression Profile. International Journal of Molecular Sciences, 26(12), 5562. [Link]

-

Vinken, M. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 91(4), 1593-1600. [Link]

-

ResearchGate. (n.d.). Anti-inflammatory, antinociceptive and antipyretic effects of some desert plants. ResearchGate. [Link]

-

Solouki, M. (2020). Comparison and evaluation of steroid alkaloid solasodine on IN VIVO and IN VITRO cultures of SOLANUM SURATTENSE Burm L. Advanced Journal of Microbiology Research, 14(1), 001-005. [Link]

-

Heo, S.-J., et al. (2014). In Vitro and In Vivo Anti-Inflammatory Effects of Sulfated Polysaccharides Isolated from the Edible Brown Seaweed, Sargassum fulvellum. Marine Drugs, 12(2), 853-870. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Relationships [frontiersin.org]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Short-chain dehydrogenase/reductase governs steroidal specialized metabolites structural diversity and toxicity in the genus Solanum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient synthesis of solasodine, O-acetylsolasodine, and soladulcidine as anticancer steroidal alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. First synthesis of 12-oxosoladulcidine and its derivatives as potential antitumor steroidal alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medcraveonline.com [medcraveonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic Potential of Solanum Alkaloids with Special Emphasis on Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic value of steroidal alkaloids in cancer: Current trends and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hidden in Plants—A Review of the Anticancer Potential of the Solanaceae Family in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Solanum Alkaloids and their Pharmaceutical Roles: A Review - MedCrave online [medcraveonline.com]

- 14. Anti-inflammatory effects of steroidal alkaloids of Solanum lyratum Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of an alkaloid from Solanum trilobatum on acute and chronic inflammation models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticonvulsant activity of solasodine isolated from Solanum sisymbriifolium fruits in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. dojindo.com [dojindo.com]

- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. In vivo Cytotoxicity Studies of Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Soladulcidine: A Technical Guide to its Anticancer Potential and Investigational Methodologies

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Untapped Potential of a Steroidal Alkaloid

The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Within the Solanaceae family of plants, a class of compounds known as steroidal alkaloids has emerged as a promising area of investigation.[1][2] Soladulcidine, a steroidal alkaloid found in plants such as Solanum dulcamara, represents one such molecule of interest.[3] While research into its specific anticancer mechanisms is still in its nascent stages, preliminary studies on soladulcidine and its close structural relatives suggest a potential for antiproliferative and pro-apoptotic activities.[3][4]

This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in exploring the anticancer potential of soladulcidine. It consolidates the current, albeit limited, knowledge on its biological activities and provides a detailed framework for its systematic investigation. The guide is structured to provide not only a theoretical understanding of soladulcidine's putative mechanisms but also practical, step-by-step protocols for key experimental validations. By offering a blend of established methodologies and inferred mechanisms based on related compounds, this document aims to catalyze further research into this promising natural product.

Soladulcidine: Chemical Identity and Biological Context

Soladulcidine is a steroidal alkaloid characterized by a C27 cholestane skeleton, featuring a nitrogen atom incorporated into a heterocyclic ring system. It is the aglycone of the glycoalkaloid β-solamarine.[1] The presence of this nitrogen-containing ring structure is a hallmark of Solanum alkaloids and is believed to be crucial for their biological activities.

Natural Sources: Soladulcidine is primarily isolated from various species of the Solanum genus, most notably Solanum dulcamara, commonly known as bittersweet nightshade.[3]

Evidence of Anticancer Activity: A Focus on Prostate Cancer

While extensive studies on a wide range of cancer cell lines are yet to be published, initial research has highlighted the potential of soladulcidine and its derivatives as antiproliferative agents, particularly against prostate cancer.

A study focused on the synthesis and in vitro evaluation of novel soladulcidine derivatives demonstrated significant inhibitory effects against the human prostate cancer cell line, PC-3.[3] This foundational research provides a critical starting point for more in-depth investigations into the anticancer properties of this compound.

Quantitative Analysis of Antiproliferative Effects

The efficacy of a potential anticancer agent is initially quantified by its ability to inhibit the proliferation of cancer cells in vitro. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.

| Compound | Cell Line | IC50 (µmol/L) | Citation |

| Soladulcidine Derivative 19 | PC-3 (Prostate Cancer) | 4.8 ± 0.9 | [3] |

Table 1: In vitro antiproliferative activity of a soladulcidine derivative.

Putative Mechanisms of Anticancer Action

Direct mechanistic studies on soladulcidine are limited. However, based on the well-documented anticancer activities of structurally similar Solanum alkaloids, such as solasodine and solanine, we can infer the likely signaling pathways through which soladulcidine may exert its effects.[2][5][6] The primary mechanisms are hypothesized to be the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis: The Intrinsic Pathway

It is highly probable that soladulcidine, like its counterparts, induces apoptosis through the intrinsic or mitochondrial pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[5]

The proposed mechanism involves:

-

Modulation of Bcl-2 Family Proteins: Soladulcidine may alter the balance between pro- and anti-apoptotic Bcl-2 family proteins, leading to an increase in the Bax/Bcl-2 ratio.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bax/Bcl-2 ratio is expected to promote the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: MOMP leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Caption: Putative intrinsic apoptosis pathway induced by soladulcidine.

Induction of Cell Cycle Arrest

Another plausible mechanism of action for soladulcidine is the induction of cell cycle arrest, which prevents cancer cells from progressing through the division cycle. Studies on related alkaloids suggest that this arrest often occurs at the G2/M or G0/G1 phase.[5][6]

The proposed mechanism involves:

-

Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: Soladulcidine may interfere with the expression and/or activity of key cell cycle regulatory proteins, such as CDK1, CDK2, Cyclin B1, and Cyclin D1.

-

Upregulation of CDK Inhibitors (CKIs): The compound could potentially increase the expression of CDK inhibitors like p21 and p27, which would halt the progression of the cell cycle.

-

Checkpoint Activation: By modulating these key regulatory proteins, soladulcidine may activate cell cycle checkpoints, leading to a halt in cell division and providing an opportunity for apoptosis to be initiated.

Caption: Hypothesized mechanism of soladulcidine-induced G2/M cell cycle arrest.

Experimental Protocols for Investigating Soladulcidine's Anticancer Activity

To rigorously validate the hypothesized anticancer effects of soladulcidine, a series of well-established in vitro assays are essential. The following section provides detailed, step-by-step protocols for these key experiments.

Assessment of Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding:

-

Plate cancer cells (e.g., PC-3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of soladulcidine in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of soladulcidine in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of soladulcidine. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the log of the soladulcidine concentration to determine the IC50 value.

-

Caption: Workflow for the MTT cell viability assay.

Detection of Apoptosis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate and treat with soladulcidine at the desired concentrations for the desired time.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, use trypsinization.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Washing:

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 channel.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Necrotic cells: Annexin V-negative, PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content.

Protocol:

-

Cell Seeding and Treatment:

-

Culture and treat cells with soladulcidine as described for the apoptosis assay.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the cells using a flow cytometer. The PI fluorescence is typically measured on a linear scale.

-

-

Data Analysis:

-

Generate a histogram of DNA content. The peaks will correspond to the G0/G1, S, and G2/M phases of the cell cycle.

-

Quantify the percentage of cells in each phase using cell cycle analysis software.

-

Western Blot Analysis of Apoptotic and Cell Cycle Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Protocol:

-

Protein Extraction:

-

Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Cyclin B1, CDK1, p21) overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Future Directions and Concluding Remarks

The preliminary evidence for the anticancer activity of soladulcidine derivatives warrants a more thorough investigation into the parent compound and its analogues.[3] Future research should focus on:

-